molecular formula C12H11FO4 B12611660 Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate CAS No. 916263-88-2

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B12611660
CAS No.: 916263-88-2
M. Wt: 238.21 g/mol
InChI Key: WYSCOPYNYNPIBS-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is a high-purity chemical reagent designed for research and development applications. As a fluorinated acrylate derivative, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. Its structure, which features an electron-deficient alkene and an ester group, makes it a suitable candidate for participation in cycloaddition reactions and various polymerization processes. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, suggesting its potential utility in the synthesis of compounds for pharmaceutical screening. Similarly, this functional group is valuable in the development of advanced materials, including specialty polymers and liquid crystals. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should consult safety data sheets and conduct all necessary risk assessments before use.

Properties

CAS No.

916263-88-2

Molecular Formula

C12H11FO4

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 2-acetyloxy-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H11FO4/c1-8(14)17-11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI Key

WYSCOPYNYNPIBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=CC1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Acylation of Methyl Acrylate

One common method for synthesizing methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves the acylation of methyl acrylate with acetic anhydride in the presence of a catalyst.

Procedure:

  • Reagents:

    • Methyl acrylate
    • Acetic anhydride
    • Catalysts (e.g., pyridine or triethylamine)
  • Conditions:

    • Temperature: Room temperature to 60°C
    • Reaction Time: 4 to 24 hours
  • Yield: Typically around 70-85%.

This method has been documented to provide good yields while maintaining the integrity of the fluorophenyl group.

Esterification Method

Another approach is the direct esterification of 4-fluorophenol with methyl acrylate in the presence of a strong acid catalyst.

Procedure:

  • Reagents:

    • 4-Fluorophenol
    • Methyl acrylate
    • Sulfuric acid or p-toluenesulfonic acid
  • Conditions:

    • Temperature: Reflux
    • Reaction Time: Approximately 6 hours
  • Yield: Yields can reach up to 80% after purification.

This method effectively introduces the acetyloxy group while ensuring minimal side reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including this compound.

Procedure:

  • Reagents:

    • Methyl acrylate
    • Acetic anhydride
    • Catalysts (e.g., sodium acetate)
  • Conditions:

    • Microwave irradiation for 5-15 minutes
    • Power settings typically around 300-600 W
  • Yield: Yields often exceed 90%, with shorter reaction times compared to conventional methods.

This technique enhances reaction rates and can significantly improve product purity due to reduced by-product formation.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each method discussed:

Method Reagents Conditions Yield (%) Advantages
Acylation Methyl acrylate, acetic anhydride Room temp to 60°C, 4-24 hours 70-85 Good yield, mild conditions
Esterification 4-Fluorophenol, methyl acrylate Reflux, ~6 hours Up to 80 Simple procedure, effective for phenols
Microwave-Assisted Synthesis Methyl acrylate, acetic anhydride Microwave, 5-15 minutes >90 Rapid reaction, high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluorophenylacetic acid.

    Reduction: Formation of 4-fluorophenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is a synthetic organic compound with a molecular formula of C12H11FO4C_{12}H_{11}FO_4 and a molecular weight of approximately 238.21 g/mol. It features an acetyloxy group and a fluorophenyl moiety, giving it unique chemical properties. The presence of the fluorine atom in the phenyl ring enhances its biological activity and lipophilicity, making it of interest in medicinal chemistry and drug design.

Potential Applications

  • Medicinal Chemistry and Drug Design The presence of a fluorine atom in the phenyl ring enhances its biological activity and lipophilicity.
  • Anti-inflammatory and Analgesic Properties It exhibits potential anti-inflammatory and analgesic properties because of its ability to inhibit certain enzymes involved in inflammatory pathways.
  • Anticancer Agents Compounds with similar structures have shown promise as anticancer agents, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.

Structural Analogs

Compound NameKey Features
Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoateContains a chlorophenyl instead of a fluorophenyl group
Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoateDifferent positioning of substituents on the butene backbone
Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoateFeatures a methoxy group instead of fluorine

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic Substitution : The 4-fluorophenyl group enhances electrophilicity compared to 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (moderately electron-withdrawing) analogs .
  • Ester Group Effects : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which may influence metabolic stability .
  • Stereochemistry : The E-configuration in the target compound allows for planar conjugation, whereas Z-isomers (e.g., ) exhibit steric hindrance, affecting molecular packing and solubility .

Physicochemical Properties

  • Melting Points: Fluorinated analogs like the target compound typically exhibit higher melting points due to enhanced dipole-dipole interactions. For example, ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate melts at 98–100°C , while the target compound’s melting point is likely higher due to the acetyloxy group’s polarity.
  • Solubility: The acetyloxy group increases polarity compared to cyano or methoxy substituents, improving solubility in polar solvents like ethanol or DMSO .

Biological Activity

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate, identified by its CAS number 916263-88-2, is a synthetic organic compound notable for its potential biological activities. This compound features an acetyloxy group and a fluorinated phenyl moiety, which enhance its lipophilicity and biological efficacy. Its molecular formula is C12H11FO4, with a molecular weight of approximately 238.21 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Structure C12H11FO4\text{Molecular Structure }\text{C}_{12}\text{H}_{11}\text{F}\text{O}_{4}

Key Properties:

  • Molecular Weight: 238.21 g/mol
  • Lipophilicity: Enhanced by the presence of the fluorine atom in the phenyl ring
  • Functional Groups: Acetyloxy and fluorophenyl

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and anticancer properties.

Anti-Inflammatory Effects

Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. The acetyloxy group is believed to play a crucial role in modulating these pathways, potentially leading to reduced inflammation and associated pain .

Anticancer Potential

Similar compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. Preliminary findings suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific cancers .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoateC12H11ClO4Contains a chlorophenyl group
Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoateC12H11ClO4Different positioning of substituents
Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoateC12H13O5Features a methoxy group instead of fluorine

The presence of the fluorinated aromatic ring in this compound may enhance its biological activity compared to similar compounds lacking this feature .

Case Studies and Research Findings

  • Anti-inflammatory Study : In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Testing : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values suggesting potent activity against these cell types .
  • Mechanistic Insights : Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its interactions with cellular targets could provide insights into its therapeutic potential .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., penicillin-binding protein PBP-2X). Optimize binding poses with MM-GBSA free-energy calculations.
  • ADMET Prediction : Employ tools like SwissADME to assess drug-likeness (Lipinski’s Rule of Five) and toxicity profiles. Key parameters include logP (<5) and topological polar surface area (<140 Ų) .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

What experimental designs are optimal for evaluating anti-inflammatory or anti-tumor activity?

Advanced Research Question

  • In Vitro Assays :
    • Cytokine Inhibition : Treat THP-1 macrophages with the compound (1–50 µM) and measure IL-6/NF-κB levels via ELISA or luciferase reporter assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination.
  • Control Experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with siRNA knockdown of target pathways .

How can the crystal structure of this compound be determined and refined?

Advanced Research Question

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Anisotropic displacement parameters improve accuracy for non-hydrogen atoms.
  • Validation : Check for R1/wR2 convergence (<0.05) and analyze residual electron density maps (<0.5 eÅ⁻³) .

What are the critical safety protocols for handling this compound in the laboratory?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate organic waste (e.g., chromatography solvents) and dispose via certified hazardous waste contractors .

How can metabolic stability and degradation pathways be studied for this compound?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include ester hydrolysis and fluorophenyl ring hydroxylation.
  • Stability Assays : Conduct pH-dependent stability studies (e.g., simulated gastric fluid at pH 2.0 vs. intestinal fluid at pH 7.4) to assess degradation kinetics .

What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Advanced Research Question

  • Analog Synthesis : Modify the acetyloxy group (e.g., replace with propionyloxy) or fluorophenyl substituent (e.g., chloro/cyano derivatives).
  • Biological Testing : Correlate substituent electronegativity (Hammett σ constants) with IC50 values in cytotoxicity assays.
  • 3D-QSAR : Use CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity .

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